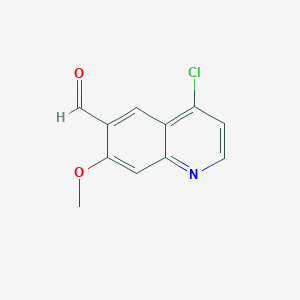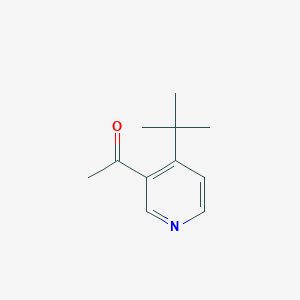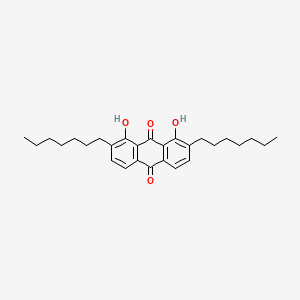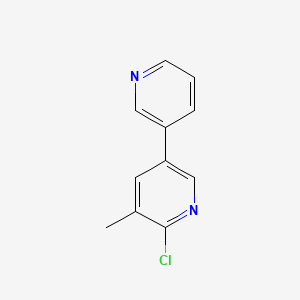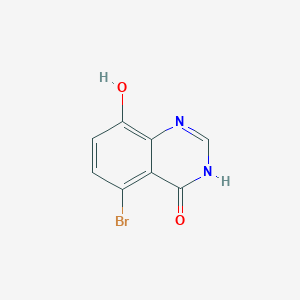
5-Bromo-8-hydroxyquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-hydroxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxyquinazolin-4(3H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the quinazolinone ring.
Hydroxylation: Introduction of a hydroxyl group at the 8-position.
A common synthetic route might involve the bromination of 8-hydroxyquinazolin-4(3H)-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to scale up the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield derivatives with different functional groups, while oxidation of the hydroxyl group would yield a quinazolinone with a carbonyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-hydroxyquinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinazolin-4(3H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
5-Bromoquinazolin-4(3H)-one: Lacks the hydroxyl group, which could affect its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
5-bromo-8-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5(12)7-6(4)8(13)11-3-10-7/h1-3,12H,(H,10,11,13) |
Clave InChI |
YYLSBPAHCMCXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)N=CNC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
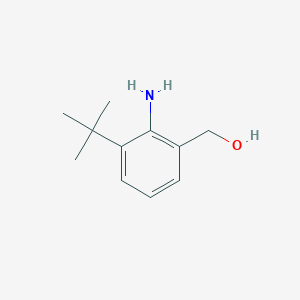
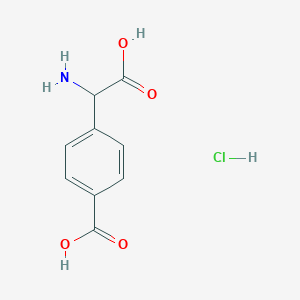
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)


